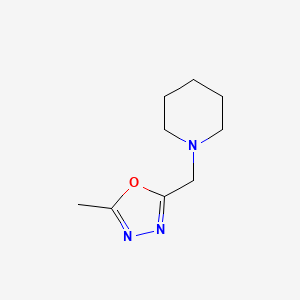
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with an alkylating agent . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to the formation of reduced oxadiazole compounds .
Scientific Research Applications
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
- 2-Methyl-5-(morpholin-1-ylmethyl)-1,3,4-oxadiazole
- 2-Methyl-5-(piperazin-1-ylmethyl)-1,3,4-oxadiazole
Uniqueness
2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine moiety enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-10-11-9(13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCGLUXKQMEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)

![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)

![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)



![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)
![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)

